4-Deoxy-L-erythrose
CAS No.: 5144-77-4
Cat. No.: VC20670705
Molecular Formula: C4H8O3
Molecular Weight: 104.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5144-77-4 |
|---|---|
| Molecular Formula | C4H8O3 |
| Molecular Weight | 104.10 g/mol |
| IUPAC Name | (2S,3S)-2,3-dihydroxybutanal |
| Standard InChI | InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h2-4,6-7H,1H3/t3-,4+/m0/s1 |
| Standard InChI Key | DFFAMJFPVBTTBX-IUYQGCFVSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C=O)O)O |
| Canonical SMILES | CC(C(C=O)O)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
4-Deoxy-L-erythro-hex-4-enopyranuronate (C₆H₇O₆⁻) is a six-carbon uronic acid derivative with a pyranose ring system. The IUPAC name, (3S,4S)-2,3,4-trihydroxy-3,4-dihydro-2H-pyran-6-carboxylate, reflects its stereochemistry and functional groups . Key features include:
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α,β-unsaturation: A conjugated double bond between C4 and C5, which enhances electrophilicity and susceptibility to nucleophilic attack.
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Carboxylate group: Located at C6, deprotonated at physiological pH (pKa ≈ 3.0), contributing to water solubility.
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Hydroxyl groups: At C2, C3, and C4, enabling hydrogen bonding and participation in hemiacetal formation .
The SMILES string C1=C(OC([C@H]([C@H]1O)O)O)C(=O)[O-] and InChIKey IAKKJSVSFCTLRY-CXNXMFLNSA-M provide unambiguous representations of its structure .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₇O₆⁻ |
| Molecular weight | 175.12 g/mol |
| Major microspecies at pH 7.3 | Deprotonated carboxylate |
| Parent compound | 4,5-Unsaturated D-mannuronate |
Biosynthesis and Metabolic Pathways
Enzymatic Generation from Alginate Oligomers
4-Deoxy-L-erythro-hex-4-enopyranuronate is produced during the microbial degradation of alginate, a polysaccharide abundant in brown algae. Exo-type oligoalginate lyases (e.g., Alg17c from Halomonas spp.) cleave β-1,4-glycosidic bonds in alginate oligomers, releasing 4,5-unsaturated uronates (ΔManUA or ΔGulUA) . Subsequent action of KdgF-family enzymes catalyzes the isomerization of ΔManUA to DEH via a keto-enol tautomerization mechanism .
Table 2: Enzymatic Reactions in DEH Biosynthesis
| Enzyme | Reaction | Product |
|---|---|---|
| Oligoalginate lyase | Alginate → 4,5-unsaturated uronate | ΔManUA/ΔGulUA |
| KdgF isomerase | ΔManUA → DEH | DEH |
Reduction to 2-Keto-3-Deoxy-D-Gluconate (KDG)
DEH reductase (e.g., A1-R from Sphingomonas spp.) reduces DEH to KDG using NADPH as a cofactor. The reaction proceeds via hydride transfer to the C5 ketone, forming a secondary alcohol intermediate that tautomerizes to KDG . This step is rate-limiting in the Entner-Doudoroff pathway, linking alginate catabolism to central carbon metabolism.
Reactivity and Non-Enzymatic Transformations
Spontaneous Reactions with Amines
DEH reacts non-enzymatically with primary amines (e.g., Tris, ammonium salts) via Maillard-like pathways, forming stable adducts such as 2-furancarboxylic acid . This reactivity complicates its detection in biological systems and necessitates the use of inert buffers (e.g., HEPES) during in vitro assays.
Hydration and Cyclization
In aqueous solution, DEH undergoes hydration at C5, forming two cyclic hemiacetal stereoisomers: 2,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid . These derivatives dominate in equilibrium but revert to DEH under enzymatic or acidic conditions.
Applications in Biotechnology
Biofuel Production
Engineered Saccharomyces cerevisiae strains expressing DEH reductase and KDG kinase can convert alginate-derived DEH into ethanol, achieving titers of 12 g/L in bioreactors . This pathway bypasses the need for acid pretreatment, offering a sustainable route for biofuel synthesis from marine biomass.
Enzyme Engineering
Directed evolution of DEH reductases has improved catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub> up to 4.7 × 10⁴ M⁻¹s⁻¹) and cofactor specificity (NADH vs. NADPH) . Mutants with enhanced thermostability (T<sub>opt</sub> 65°C) are being deployed in industrial biocatalysis.
Future Directions
While significant progress has been made in elucidating DEH's role in microbial metabolism, gaps remain in understanding its transport mechanisms and regulatory interactions. Advances in structural biology (e.g., cryo-EM of DEH-binding proteins) and metabolic modeling will likely drive innovations in algal biorefineries and carbon-negative biomanufacturing.
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